2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones This compound is characterized by the presence of an ethoxymethylidene group and a fluorine atom attached to the indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluoroindanone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene or fluorine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoroindanone, while reduction can produce 4-fluoroindanol .
Scientific Research Applications
2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group but differ in the core structure.
4-Fluoroindanone: This compound lacks the ethoxymethylidene group but has a similar fluorine-substituted indenone core.
Uniqueness: 2-(Ethoxymethylidene)-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the combination of the ethoxymethylidene and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
(2E)-2-(ethoxymethylidene)-4-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+ |
InChI Key |
OBKDTDUHCDFBSG-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC=C2F |
Canonical SMILES |
CCOC=C1CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.